molecular formula C28H32N8O B301561 1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE

1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE

Cat. No.: B301561
M. Wt: 496.6 g/mol
InChI Key: CDWLFEVQCGBULK-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . Reaction conditions often involve moderate to high temperatures and the use of solvents like dioxane and water .

Major Products

The major products formed from these reactions include various heterocyclic derivatives, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Scientific Research Applications

1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE involves its interaction with various molecular targets. The compound binds to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit significant biological activity due to its indole nucleus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to bind to multiple receptors and influence various biological pathways makes it a compound of significant interest in scientific research .

Properties

Molecular Formula

C28H32N8O

Molecular Weight

496.6 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+

InChI Key

CDWLFEVQCGBULK-VUTHCHCSSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.